Methyl 2-oxobutanoate

描述

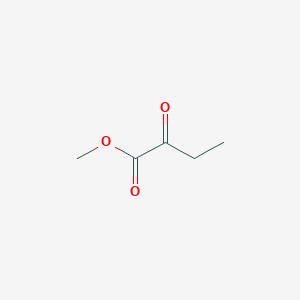

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIWVCAMONZQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337853 | |

| Record name | Methyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-66-7 | |

| Record name | Methyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ketobutyric acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies

Classical Synthetic Routes

Traditional methods for preparing methyl 2-oxobutanoate (B1229078) rely on well-established organic reactions, including alkylation via enolates and direct esterification from its corresponding carboxylic acid.

A primary strategy for constructing the carbon skeleton of α-keto esters like methyl 2-oxobutanoate involves the alkylation of enolate ions. libretexts.orglibretexts.org This method forms a new carbon-carbon bond at the α-position to a carbonyl group. libretexts.org

The process begins with the deprotonation of a suitable precursor at the α-carbon to form a nucleophilic enolate. 182.160.97 For the synthesis of this compound, this could conceptually start from a propanoate ester. The α-hydrogens of esters are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate ion completely and irreversibly. libretexts.orglibretexts.org The use of a bulky base like LDA is often preferred to prevent side reactions, especially at low temperatures like -78°C. 182.160.97

Once formed, the enolate acts as a potent nucleophile. It can then react with an appropriate electrophile in an SN2 reaction to introduce the desired functional group. libretexts.orglibretexts.org To synthesize this compound, the enolate of a propanoate ester could be reacted with a reagent that can install the keto-ester functionality, such as a methyl oxalyl chloride or a related species. Alternatively, a more common route involves the acylation of an enolate. For instance, the enolate of a precursor like diethyl malonate can be alkylated and then further transformed. libretexts.orglibretexts.org A closely related approach is the acetoacetic ester synthesis, which utilizes the acidic α-hydrogens of ethyl acetoacetate (B1235776) to form an enolate that can be alkylated. libretexts.orglibretexts.orgpressbooks.pub This alkylated intermediate can then undergo hydrolysis and decarboxylation to yield a ketone. pressbooks.pub

Alkylation reactions are sensitive to the same constraints as other SN2 reactions, favoring primary or methyl halides as electrophiles to avoid competing elimination reactions that can occur with secondary and tertiary halides. libretexts.orgjove.com

The feasibility of the enolate alkylation strategy hinges on the stability of the enolate intermediate. An enolate ion is the conjugate base formed by the removal of an α-hydrogen from a carbonyl compound. libretexts.orgmasterorganicchemistry.com Its stability is significantly enhanced by resonance. jove.commasterorganicchemistry.com The negative charge is not localized on the α-carbon but is delocalized across the oxygen and α-carbon atoms. libretexts.orgmasterorganicchemistry.com

Esterification Processes from Corresponding Carboxylic Acids

A direct and common method for the preparation of this compound is the Fischer esterification of its parent carboxylic acid, 2-oxobutanoic acid. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol—in this case, methanol (B129727)—to form the corresponding ester and water. masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive the reaction toward the formation of the ester product, it is typical to use a large excess of the alcohol (methanol), which can also serve as the solvent. masterorganicchemistry.com Another strategy to favor product formation is the removal of water as it is formed, in accordance with Le Châtelier's principle. libretexts.orgorganic-chemistry.org

Commonly used acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The catalyst's role is twofold: it protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol, and it facilitates the departure of the hydroxyl group as a water molecule. masterorganicchemistry.commasterorganicchemistry.com A patent describes the hydrolysis of this compound back to 2-oxobutanoic acid using hydrochloric acid, illustrating the reversibility of the Fischer esterification process. google.com

Table 1: Comparison of Classical Synthetic Routes for this compound This table provides a summary of the key features of the classical synthesis methods.

| Feature | Alkylation via Enolate | Fischer Esterification |

| Starting Materials | Propanoate ester derivative, strong base (e.g., LDA), electrophile | 2-Oxobutanoic acid, Methanol |

| Key Intermediate | Resonance-stabilized enolate ion | Protonated carbonyl |

| Catalyst | Not applicable (stoichiometric base) | Strong acid (e.g., H₂SO₄, HCl) |

| Primary Bond Formed | Carbon-Carbon | Carbon-Oxygen (ester) |

| Byproducts | Salt of the base | Water |

| Key Principle | Nucleophilic attack by enolate | Acid-catalyzed nucleophilic acyl substitution |

Advanced Synthetic Transformations

Beyond classical methods, modern synthetic chemistry employs biocatalysis to produce derivatives of this compound, often with high stereoselectivity, which is difficult to achieve through traditional means.

Enzymes are increasingly used as catalysts for the synthesis of chiral molecules. This compound and its parent acid can serve as substrates in various enzyme-catalyzed reactions to produce valuable chiral derivatives, such as chiral hydroxy acids and amino acids. acs.orgmdpi.com

Several enzyme classes are utilized for these transformations. For instance, ketoreductases (KREDs) or dehydrogenases can reduce the ketone group of this compound to a secondary alcohol. An enzyme isolated from Klebsiella pneumoniae has been shown to reduce esters of 2-methyl-3-oxobutanoic acid with high stereoselectivity. tandfonline.comnih.gov Similarly, enzymes from baker's yeast can asymmetrically reduce α-keto esters. researchgate.nettandfonline.comoup.com

Transaminases (TAms) are another important class of enzymes that can be used to synthesize chiral amino acids from α-keto acids. nih.gov Branched-chain amino acid transaminases (BCATs) can catalyze the transfer of an amino group to 2-oxobutanoic acid or related structures. nih.govfrontiersin.org For example, a leucine (B10760876) dehydrogenase from Bacillus cereus was used in a transamination-like reaction where 2-oxobutanoic acid was a substrate. mdpi.com

Aldolases, such as 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT), can use 2-oxoacid derivatives in C-C bond-forming reactions to create complex chiral molecules, including precursors to 2-hydroxy-4-butyrolactone derivatives. acs.orgresearchgate.netnih.govnih.gov These enzymatic methods highlight the potential for creating structurally diverse and stereochemically pure compounds starting from or incorporating the this compound framework.

Table 2: Examples of Biocatalytic Transformations Involving 2-Oxoacid Derivatives This table summarizes findings from studies on the enzymatic synthesis of derivatives related to this compound.

| Enzyme System | Substrate(s) | Product Type | Key Finding | Reference(s) |

| Ketoreductase from Klebsiella pneumoniae | Ethyl 2-methyl-3-oxobutanoate | Chiral hydroxy ester | NADPH-dependent enzyme produces (2R,3S) hydroxy ester with high stereoselectivity. tandfonline.comnih.gov | tandfonline.com, nih.gov |

| Leucine Dehydrogenase from Bacillus cereus | 2-Oxobutanoic acid, L-leucine | L-2-aminobutyric acid, 4-methyl-2-oxopentanoic acid | Efficient co-synthesis of an α-amino acid and an α-keto acid via a transamination-like reaction. mdpi.com | mdpi.com |

| Aldolases (e.g., KPHMT) & Ketoreductases | 2-Oxoacids, Aldehydes | Chiral 2-hydroxy-4-butyrolactone derivatives | A tandem biocatalytic route creates structurally diverse chiral lactones with high stereoselectivity. acs.orgnih.gov | acs.org, nih.gov |

| Branched-Chain Aminotransferase (BCAT) from T. tenax | 3-Methyl-2-oxobutanoic acid, L-alanine | L-valine, Pyruvate (B1213749) | Enzyme catalyzes transamination involving branched-chain oxoacids. frontiersin.org | frontiersin.org |

Derivations from Alternative Platform Molecules

The synthesis of this compound can be achieved from readily available platform molecules. One such precursor is methyl vinyl glycolate (B3277807) (MVG), a bio-based chemical that can be derived from carbohydrates. dtu.dk Under basic conditions, MVG isomerizes to form this compound. dtu.dk Another approach involves the use of L-methionine methyl ester hydrochloride, a commercially available and inexpensive starting material, which can be converted to optically pure methyl (S)-2-phthalimido-4-oxobutanoate. researchgate.net

Multi-Component Reactions for Complex Molecule Formation

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of MCRs are relevant. MCRs involve the reaction of three or more starting materials in a one-pot synthesis, where most of the atoms from the reactants are incorporated into the final product. nih.gov These reactions are known for their atom economy and efficiency. nih.gov For instance, the Passerini and Ugi reactions are well-known isocyanide-based MCRs that lead to the formation of peptidomimetic compounds. organic-chemistry.org Although not directly producing this compound, these reactions exemplify the potential of MCRs in generating structurally diverse molecules from simple precursors. nih.govorganic-chemistry.org

Industrial-Scale Production Methods

For commercial purposes, this compound can be produced on a large scale. A convenient one-step process for preparing a related compound, methyl 2-benzamidomethyl-3-oxobutanoate, has been developed and is amenable to large-scale synthesis. acs.org This process involves the reaction of methyl acetoacetate with N-(hydroxymethyl)benzamide in the presence of a Lewis acid catalyst, BF₃ etherate, under mild conditions. acs.orgacs.org The reaction is typically carried out at a controlled temperature of 0-5 °C, followed by stirring at room temperature. acs.orgacs.org After the reaction is complete, the product is worked up and purified by recrystallization. acs.orgacs.org This method has been successfully scaled up to a multikilogram scale with a yield of 68%. acs.org

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The chemical behavior of methyl 2-oxobutanoate (B1229078) is dictated by the presence of a ketone and an ester functional group, which provide multiple sites for chemical transformations.

Oxidation: Methyl 2-oxobutanoate is susceptible to oxidation. For instance, the enzymatic oxidation of 3-methyl-2-oxobutanoate (B1236294) has been studied in biological systems. core.ac.uk In synthetic chemistry, analogous α-keto esters can be oxidized to their corresponding carboxylic acids. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide. evitachem.com The oxidation of 3-methyl-2-oxobutanoate has been observed at a rate of 275 ± 60 nmol/min per gram in perfused rat kidneys. core.ac.uk

Reduction: The ketone carbonyl group in this compound can be readily reduced to a hydroxyl group, yielding methyl 2-hydroxybutanoate. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common laboratory reagent for this purpose. Enzymatic reductions are also known, where microorganisms can stereoselectively reduce related keto esters to the corresponding hydroxy esters. science.gov

| Transformation | Reagent/Condition | Product |

| Oxidation | Potassium permanganate, Chromium trioxide | 2-Oxobutanoic acid |

| Reduction | Sodium borohydride (NaBH₄) | Methyl 2-hydroxybutanoate |

| Enzymatic Oxidation | Kidney 2-oxo acid dehydrogenase | Oxidized metabolites |

| Enzymatic Reduction | Chlorella sorokiniana | (R)- or (S)-hydroxy ester |

The electrophilic nature of the carbonyl carbons in both the ketone and ester groups makes them susceptible to nucleophilic attack. savemyexams.comlibretexts.org Nucleophilic addition to the ketone is a common reaction pathway. savemyexams.com For example, the addition of hydrogen cyanide (HCN) to the ketone carbonyl would proceed via the attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide to form a cyanohydrin.

The ester group can undergo nucleophilic acyl substitution. For instance, hydrolysis under acidic or basic conditions would yield 2-oxobutanoic acid and methanol (B129727). Transesterification can occur in the presence of another alcohol, leading to a different ester of 2-oxobutanoic acid.

| Reaction Type | Nucleophile | Product Type |

| Nucleophilic Addition (Ketone) | Cyanide ion (:CN⁻) | Cyanohydrin |

| Nucleophilic Acyl Substitution (Ester) | Water (H₂O) | Carboxylic acid |

| Nucleophilic Acyl Substitution (Ester) | Alcohol (R'OH) | New ester |

Advanced Reaction Mechanisms

While this compound itself is not a standard Michael acceptor, its enolate can act as a Michael donor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org The enolate of this compound, formed by deprotonation at the C3 position, can add to a Michael acceptor like an α,β-unsaturated ketone or ester. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

The general mechanism involves:

Formation of the enolate of this compound using a base.

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated system.

Protonation of the resulting enolate to yield the final 1,5-dicarbonyl compound. masterorganicchemistry.com

This compound can undergo keto-enol tautomerism, existing in equilibrium with its enol form, methyl 1-hydroxy-1-methoxycarbonyl-1-propene. researchgate.netlibretexts.org This isomerization is often catalyzed by acids or bases. libretexts.org

Under certain conditions, such as in the presence of a base, this compound can participate in oligomerization reactions. For instance, a related compound, methyl vinyl glycolate (B3277807), isomerizes to this compound, which can then undergo dimerization via an aldol-type reaction. dtu.dk The enolate of this compound can also react with another molecule of the keto-ester in a condensation reaction. The oligomerization of similar α-oxocarboxylic acids can be initiated by radical processes, leading to the formation of dimers and other oligomers. expasy.org In biological contexts, the isomerization of related acetohydroxy acids is a key step in amino acid biosynthesis, and these enzymes can exhibit oligomeric structures. nih.govcdnsciencepub.com

This compound can be a precursor to compounds that undergo diazonium coupling reactions. A notable example is the reaction of aryldiazonium salts with methyl 3-aminocrotonate, which proceeds through a mechanism that results in the formation of methyl 2-arylhydrazono-3-oxobutanoates. cdnsciencepub.comgrafiati.comconsensus.app This reaction involves the coupling of the diazonium salt at the C2 position of an enamine intermediate, which then hydrolyzes to the corresponding 3-oxo derivative. cdnsciencepub.comgrafiati.com The resulting arylhydrazones are structurally related to derivatives of this compound. cdnsciencepub.comgrafiati.comconsensus.app The reaction provides a route to highly functionalized molecules that can exist as a mixture of E and Z isomers. consensus.app

| Reactant 1 | Reactant 2 | Product Type |

| Aryldiazonium salt | Methyl 3-aminocrotonate | Methyl 2-arylhydrazono-3-oxobutanoate |

Catalytic Transformations (e.g., Allylation, Rearrangements)

The reactivity of this compound and structurally similar β-keto esters is significantly influenced by catalysis, enabling a range of synthetic transformations including allylation and rearrangements.

Allylation: Palladium(0)-catalyzed allylation represents a key transformation for active methylene (B1212753) compounds, a class that includes esters analogous to this compound. Research on the allylation of ethyl 2-butyl-3-oxobutanoate with 2-propenyl N-phenylbenzimidate demonstrates the utility of this method. oup.com The reaction, facilitated by a palladium-dibenzylideneacetone (Pd(dba)₂) catalyst and a diphosphine ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), proceeds under neutral conditions. oup.com The choice of solvent is critical, with dimethyl sulfoxide (B87167) (DMSO) often providing the most rapid reaction rates. oup.com This process occurs via an SN2 mechanism where a nucleophilic enolate ion attacks the allyl source. libretexts.org For unsymmetrical allylic systems, the reaction preferentially occurs at the less substituted carbon of the allyl group. oup.com

Rearrangements: Under basic conditions, this compound can be formed through the isomerization of its precursor, methyl vinyl glycolate (MVG). researchgate.netrsc.org Following this isomerization, this compound can undergo a cascade of reactions, including an aldol (B89426) condensation. rsc.org

A notable rearrangement in a related compound, 2-hydroxy-2-methyl-3-oxobutanoate (α-acetolactate), is the base-catalyzed tertiary ketol rearrangement. psu.edursc.org This process involves the migration of the carboxylate ion, rather than a methyl group, to form the achiral intermediate 3-hydroxy-3-methyl-2-oxobutanoate (B1231396). psu.edu This intramolecular rearrangement was confirmed through isotopic labeling studies. psu.edursc.org

Derivatives of this compound also undergo significant catalytic transformations. For instance, methyl 2-benzoylamino-3-oxobutanoate reacts with anilines in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to form methyl 3-anilino-2-(benzoylamino)but-2-enoates. researchgate.net These products can then be cyclized in polyphosphoric acid to yield oxazolo[4,5–c]quinoline and imidazole (B134444) derivatives. clockss.org

| Transformation | Substrate | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Allylation | Ethyl 2-butyl-3-oxobutanoate | Pd(dba)₂/dppe, 2-Propenyl N-phenylbenzimidate | Ethyl 2-butyl-2-(2-propenyl)-3-oxobutanoate | oup.com |

| Isomerization/Aldol Cascade | Methyl vinyl glycolate | Base | Forms this compound, then dimerizes | rsc.org |

| Tertiary Ketol Rearrangement | 2-Hydroxy-2-methyl-3-oxobutanoate | Base (e.g., NaOH) | 3-Hydroxy-3-methyl-2-oxobutanoate | psu.edu |

| Cyclization Precursor Synthesis | Methyl 2-benzoylamino-3-oxobutanoate | p-Toluenesulfonic acid (PTSA), Anilines | Methyl 3-anilino-2-(benzoylamino)but-2-enoates | researchgate.net |

Hydrolytic Cleavage of Ester Functionalities

The hydrolysis of the methyl ester group in this compound is a fundamental reaction that can be catalyzed by either acid or base. The mechanisms of ester hydrolysis are well-classified and depend on the reaction conditions. msu.edu

The most common pathway for base-catalyzed hydrolysis of simple esters is the BAc2 mechanism. msu.edu This notation signifies a B ase-catalyzed, Ac yl-oxygen cleavage, 2 (bimolecular) process. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) leaving group to yield a carboxylate salt. msu.edu

Acid-catalyzed hydrolysis typically proceeds via the AAc2 mechanism. msu.edu In this pathway, the carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl group toward nucleophilic attack by water. A tetrahedral intermediate is formed, followed by proton transfer and elimination of methanol to give the carboxylic acid. msu.edu

While acyl-oxygen cleavage is most common, alkyl-oxygen cleavage can also occur under specific conditions. For methyl esters, an SN2 displacement of the carboxylate by a potent nucleophile can lead to cleavage of the O-CH₃ bond (an BAl1 mechanism). msu.edu Enzymatic hydrolysis can also exhibit alternative cleavage patterns. For example, certain secondary alkylsulphohydrolases have been shown to catalyze the hydrolysis of sulfate (B86663) esters via cleavage of the carbon-oxygen bond, resulting in an inversion of configuration at the carbon center. nih.gov This highlights that while acyl-oxygen cleavage is predominant for this compound under standard hydrolytic conditions, the specific catalyst can alter the mechanistic pathway. nih.gov

Elucidation of Reaction Intermediates and Transition States

Understanding the course of reactions involving this compound requires the characterization of transient species like reaction intermediates and the high-energy transition states that connect them. solubilityofthings.com A reaction intermediate is a species that exists in a local energy minimum between two transition states, while a transition state represents the highest energy point on a reaction coordinate. libretexts.org

Enolate Intermediates: For many reactions of β-keto esters, including alkylations and aldol condensations, the enolate ion is a crucial reaction intermediate. libretexts.org The acidity of the α-hydrogens in this compound allows for their removal by a base, generating a nucleophilic enolate. This intermediate is stabilized by the delocalization of the negative charge onto the adjacent carbonyl oxygen atoms. The subsequent SN2 reaction of this enolate with an electrophile, such as an alkyl halide, proceeds through a transition state where the new carbon-carbon bond is partially formed and the bond to the leaving group is partially broken. libretexts.org

Rearrangement Intermediates: Mechanistic studies of the base-catalyzed tertiary ketol rearrangement of the related α-acetolactate have provided significant insight into reaction intermediates. The racemization observed during the hydrolysis of methyl α-acetolactate suggested a reversible rearrangement to an achiral intermediate. psu.edu Using 13C NMR spectroscopy and isotopically labeled [1,3-13C₂]-2-hydroxy-2-methyl-3-oxobutanoate, researchers demonstrated the intramolecular migration of the carboxylate group. psu.edursc.org This confirmed the formation of a 3-hydroxy-3-methyl-2-oxobutanoate intermediate. psu.edu

Transition State Modeling: For systems where intermediates are too fleeting to observe directly, computational methods like Density Functional Theory (DFT) are employed to model transition states. In related keto-acid compounds, DFT studies can simulate the transition states for nucleophilic attack, helping to explain selectivity. For example, steric hindrance from alkyl groups can raise the energy of the transition state for attack at one carbonyl group, thus favoring reaction at another. These computational models provide a theoretical framework for understanding the energy barriers (activation energy) and the geometry of molecules at the peak of the reaction pathway. solubilityofthings.com

| Reaction Type | Proposed Intermediate | Elucidation Method | Reference |

|---|---|---|---|

| Alkylation/Aldol | Enolate Ion | Inferred from reaction products and mechanistic principles | libretexts.org |

| Tertiary Ketol Rearrangement | 3-Hydroxy-3-methyl-2-oxobutanoate | 13C NMR with isotopic labeling (13C) | psu.edursc.org |

| Hydrolysis (Base-catalyzed) | Tetrahedral Intermediate | Kinetic studies and established BAc2 mechanism | msu.edu |

| Nucleophilic Attack | Transition State | Density Functional Theory (DFT) modeling |

Biochemical Roles and Metabolic Interconnections

Core Involvement in Amino Acid Metabolism

The 2-oxobutanoate (B1229078) core structure is a pivotal intermediate in the anabolism and catabolism of several amino acids. It serves as a branching point, directing carbon skeletons toward either synthesis or degradation depending on the cell's metabolic needs.

The biosynthesis of the essential branched-chain amino acids (BCAAs) isoleucine and valine involves parallel pathways that utilize a common set of enzymes. nih.gov In plants and microorganisms, which can synthesize these amino acids de novo, 2-oxobutanoate is a direct precursor in the formation of isoleucine. nih.govtaylorfrancis.com The pathway for isoleucine synthesis begins when the enzyme threonine deaminase catalyzes the conversion of threonine into ammonia (B1221849) and 2-oxobutanoate. nih.gov

Conversely, the biosynthesis of valine starts with two molecules of pyruvate (B1213749). wikipedia.org An intermediate in the valine pathway is 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate). nih.govresearchgate.net This intermediate is then converted to valine. While the initial substrates differ, the subsequent enzymatic steps leading to the final amino acids share significant homology. nih.gov

| Precursor | Intermediate | Final Amino Acid |

| Threonine | 2-Oxobutanoate | Isoleucine |

| Pyruvate | 3-Methyl-2-oxobutanoate | Valine |

| This interactive table summarizes the precursor roles of oxobutanoates in BCAA biosynthesis. |

The breakdown of BCAAs is a critical process for energy production and metabolic homeostasis. The initial step in the catabolism of all three BCAAs—leucine (B10760876), isoleucine, and valine—is a reversible transamination reaction. nih.gov This reaction is catalyzed by branched-chain aminotransferases (BCAT) and converts the amino acids into their corresponding α-keto acids, known as branched-chain α-keto acids (BCKAs). nih.govyoutube.com

Specifically, the catabolism of valine produces 3-methyl-2-oxobutanoate (also called 2-keto-isovalerate or KIV). nih.gov The breakdown of isoleucine yields α-keto-β-methylvaleric acid (also known as 3-methyl-2-oxopentanoate (B1228249) or KMV). nih.gov These BCKAs are then irreversibly decarboxylated in the next step of the catabolic pathway. nih.govyoutube.com The enzyme complex responsible for this is the branched-chain α-keto acid dehydrogenase complex (BCKDH). nih.govnih.gov

2-Oxobutanoate is a common metabolic intermediate produced during the degradation of the amino acids threonine and methionine. nih.gov In the case of threonine, the enzyme threonine dehydratase directly converts it to 2-oxobutanoate and ammonia. nih.govethz.ch For methionine, its degradation pathway can also generate 2-oxobutanoate, which can then be further metabolized. nih.gov The 2-oxobutanoate produced from these pathways typically undergoes oxidative decarboxylation in the mitochondrial matrix to form propionyl-CoA, which can then enter the Krebs cycle after conversion to succinyl-CoA. nih.gov

Enzymatic Interactions and Regulation

The metabolic fate of 2-oxobutanoate and its derivatives is dictated by their interactions with specific enzymes, which are subject to regulatory control.

The oxidative decarboxylation of 2-oxobutanoate and other related α-keto acids is carried out by large, multi-enzyme complexes known as 2-oxo acid dehydrogenase complexes. nih.gov While there is no single dehydrogenase complex specific only to 2-oxobutanoate, the branched-chain α-keto acid dehydrogenase (BCKDH) complex demonstrates activity towards it. nih.gov The BCKDH complex is a critical regulatory point in BCAA catabolism and acts on the 2-oxo acids derived from valine (3-methyl-2-oxobutanoate), leucine, and isoleucine. wikipedia.orgebi.ac.uknih.gov This complex consists of three main enzymatic components: a dehydrogenase (E1), a dihydrolipoamide (B1198117) acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3). nih.gov The activity of the BCKDH complex is tightly regulated, notably through phosphorylation by a specific kinase, which inactivates the complex. nih.govenzyme-database.org

3-Methyl-2-oxobutanoate serves as a substrate for the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase (EC 2.1.2.11), also known as ketopantoate hydroxymethyltransferase. yeastgenome.orgwikipedia.orggosset.ai This enzyme catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to 3-methyl-2-oxobutanoate. yeastgenome.orgwikipedia.org The products of this reversible reaction are tetrahydrofolate and 2-dehydropantoate. wikipedia.orgdrugbank.com This enzymatic step is crucial as it forms part of the biosynthetic pathway for pantothenate (vitamin B5), which is an essential precursor for the synthesis of Coenzyme A. wikipedia.orggosset.ai

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | 3-Methyl-2-oxobutanoate, 2-Oxobutanoate | Isobutyryl-CoA, Propionyl-CoA | BCAA Catabolism, Threonine/Methionine Degradation |

| 3-Methyl-2-oxobutanoate Hydroxymethyltransferase | 3-Methyl-2-oxobutanoate, 5,10-Methylenetetrahydrofolate | 2-Dehydropantoate, Tetrahydrofolate | Pantothenate (Vitamin B5) Biosynthesis |

| This interactive table details the enzymatic interactions involving key oxobutanoate compounds. |

Mechanisms of Ketol Acid Reductoisomerase

Ketol-acid reductoisomerase (KARI) is a bifunctional enzyme that plays a pivotal role in the biosynthesis of branched-chain amino acids. proteopedia.orgebi.ac.uk It catalyzes a complex two-step reaction. ebi.ac.uk The first step involves an alkyl migration, an isomerization reaction, which is followed by an NADPH-dependent reduction of the 2-ketoacid intermediate. proteopedia.orgebi.ac.uk This dual-functionality ensures that the unstable intermediate is channeled directly to the next step without being released from the active site. nih.gov

The reaction catalyzed by KARI is essential in plants, fungi, and bacteria for the synthesis of valine, leucine, and isoleucine. ebi.ac.uk The enzyme converts α-acetolactate to α,β-dihydroxyisovalerate in the valine and leucine biosynthesis pathways. In the isoleucine pathway, it converts α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate. The process for methyl 2-oxobutanoate's precursor involves the isomerization of a 2-hydroxy-3-keto acid to a 3-hydroxy-2-keto acid, which is then reduced by NADPH to a 2,3-dihydroxy acid.

Allosteric Regulation and Enzyme Inhibition Studies

The activity of enzymes in the branched-chain amino acid metabolic pathway is subject to regulation. While specific allosteric regulation of Ketol-acid reductoisomerase by this compound is not extensively documented, the broader family of enzymes involved in branched-chain alpha-keto acid metabolism is known to be regulated by pathway intermediates and products. For instance, the branched-chain α-ketoacid dehydrogenase complex, a key enzyme in the catabolism of branched-chain amino acids, is regulated by phosphorylation and dephosphorylation, and its kinase is allosterically inhibited by branched-chain α-keto acids. nih.gov

Several inhibitors of Ketol-acid reductoisomerase have been identified and studied. These inhibitors are of interest as potential herbicides and antimicrobial agents, given the absence of this metabolic pathway in animals. nih.gov

Table 1: Inhibitors of Ketol-acid Reductoisomerase

| Inhibitor | Target Organism/Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| N-hydroxy-N-isopropyloxamate (IpOHA) | Mycobacterium tuberculosis KARI | ~26 nM | Slow-binding |

| Cyclopropane-1,1-dicarboxylate (CPD) | Mycobacterium tuberculosis KARI | 3.03 µM | Reversible |

| Hoe 704 | Mycobacterium tuberculosis KARI | 300 nM | Reversible |

| Cyclopropane-1,1-dicarboxylate (CPD) | Campylobacter jejuni KARI | 0.59 µM | Reversible |

Metabolic Pathway Integration and Crosstalk

Contribution to Propionyl-CoA Synthesis Pathways

This compound is a key intermediate in the synthesis of propionyl-CoA through the 2-oxobutyrate pathway. researchgate.net This pathway is one of several routes for the de novo synthesis of propionyl-CoA, a vital precursor for the biosynthesis of odd-chain fatty acids and other metabolites. researchgate.netwikipedia.org The conversion of α-ketobutyrate, a related compound, to propionyl-CoA is facilitated by the pyruvate dehydrogenase complex. researchgate.net Propionyl-CoA can then be carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov

Role in Metabolic Detoxification Processes

The accumulation of α-keto acids, including 2-oxobutyrate, can be toxic to cells, potentially arresting cell growth and inhibiting various metabolic pathways. nih.gov Organisms have developed detoxification mechanisms to manage the levels of these compounds. One such strategy involves remodeling metabolic pathways, such as the acetate (B1210297) bypass in Escherichia coli, to alleviate the toxic effects of 2-oxobutyrate by recharging the intracellular acetyl-CoA pool. nih.gov In plants, the catabolism of branched-chain amino acids, which produces α-keto acids, may also serve as a detoxification pathway during periods of stress. nih.gov Phase II detoxification pathways in the liver, such as glucuronidation and sulfation, are responsible for increasing the water-solubility of toxic metabolites to facilitate their excretion. casi.org

Connections with Gut Microbiota and Host Metabolism

The gut microbiota plays a significant role in host metabolism, producing a wide array of metabolites that can influence host physiology. scilit.com While direct interactions between this compound and the gut microbiota are not extensively detailed, the microbiota is known to be heavily involved in the metabolism of amino acids and the production of short-chain fatty acids (SCFAs) like propionate. nih.govresearchgate.net Propionate, derived from the metabolism of compounds like this compound, is a key SCFA that can be absorbed by the host and utilized in various metabolic processes, including gluconeogenesis and lipogenesis in the liver. researchgate.net The gut microbiota can influence the host epigenome through its metabolites, which can act as inhibitors of histone deacetylases or as substrates for other epigenetic modifications. scilit.comnih.gov

Research Applications in Health and Disease Models

This compound and related branched-chain α-keto acids are significant in the study of various health and disease states. They are particularly relevant in the context of inherited metabolic disorders and as potential biomarkers for metabolic diseases.

Disorders of Branched-Chain Amino Acid Metabolism: Inborn errors of branched-chain amino acid metabolism, such as Maple Syrup Urine Disease (MSUD), are characterized by the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxobutanoate. nih.govmsdmanuals.com This accumulation leads to severe neurological damage and metabolic acidosis. nih.govmhmedical.com The study of these disorders provides critical insights into the importance of proper branched-chain amino acid catabolism.

Biomarkers for Metabolic Diseases: Elevated levels of 3-methyl-2-oxovalerate, a closely related branched-chain keto acid, have been identified as a strong predictive biomarker for impaired fasting glucose and type 2 diabetes. nih.govnih.govdundee.ac.uk This suggests that alterations in branched-chain amino acid metabolism, reflected by the levels of their keto-acid derivatives, occur early in the development of these conditions. mdpi.com These metabolites are being investigated for their potential to improve the diagnosis and risk stratification of individuals with metabolic diseases. mdpi.comdovepress.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ketol-acid reductoisomerase |

| NADPH |

| N-hydroxy-N-isopropyloxamate (IpOHA) |

| Cyclopropane-1,1-dicarboxylate (CPD) |

| Hoe 704 |

| Propionyl-CoA |

| 2-oxobutyrate |

| α-acetolactate |

| α,β-dihydroxyisovalerate |

| α-aceto-α-hydroxybutyrate |

| α,β-dihydroxy-β-methylvalerate |

| Valine |

| Leucine |

| Isoleucine |

| Acetyl-CoA |

| Methylmalonyl-CoA |

| Succinyl-CoA |

| 3-methyl-2-oxovalerate |

Investigation as a Biomarker for Metabolic Dysfunctions

Elevated levels of this compound in biological fluids such as urine and plasma have been investigated as a potential biomarker for various metabolic dysfunctions, primarily those related to impairments in branched-chain amino acid metabolism.

Maple Syrup Urine Disease (MSUD): One of the most well-documented associations is with Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. mdpi.com This condition is characterized by a deficiency in the BCKDH enzyme complex, leading to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding branched-chain keto acids (BCKAs), including this compound, in the body. mdpi.com The buildup of these compounds is toxic and can lead to severe neurological damage if not managed promptly.

Insulin (B600854) Resistance and Type 2 Diabetes: Research has indicated a strong correlation between elevated circulating levels of BCAAs and their metabolites, including this compound, and the development of insulin resistance and Type 2 Diabetes. One study identified 3-methyl-2-oxovalerate as the most significant predictive biomarker for impaired fasting glucose after glucose itself. This association was confirmed in an independent population and validated through urine metabolomics. These findings underscore the important role of BCAA catabolism in the pathophysiology of Type 2 Diabetes and its precursor, impaired fasting glucose.

Obesity: Studies have also linked elevated levels of BCAA degradation products, such as 3-methyl-2-oxobutyrate and 4-methyl-2-oxopentanoate, with an increased body mass index (BMI). This suggests a potential role for these metabolites in tracking adiposity and the metabolic disturbances associated with obesity.

B-Vitamin Status: Since the BCKDH enzyme complex requires several B vitamins as cofactors for its function, elevated urinary levels of this compound and other BCKAs can serve as functional markers for B-vitamin deficiencies. Insufficient levels of these vitamins can impair the activity of the BCKDH enzyme, leading to a buildup of its substrates.

| Metabolic Dysfunction | Observation | Underlying Mechanism |

|---|---|---|

| Maple Syrup Urine Disease (MSUD) | Significant elevation of this compound and other BCKAs. | Genetic deficiency of the branched-chain alpha-keto acid dehydrogenase (BCKDH) enzyme complex. mdpi.com |

| Insulin Resistance & Type 2 Diabetes | Elevated plasma and urine levels of this compound. | Impaired catabolism of branched-chain amino acids. |

| Obesity | Positive correlation between BMI and levels of BCAA degradation products. | Potential link between BCAA metabolism and adiposity. |

| B-Vitamin Deficiency | Increased urinary excretion of this compound. | Reduced activity of the BCKDH enzyme complex due to lack of essential cofactors. |

Therapeutic Research (e.g., Targeted Treatments for Liver Failure)

While direct therapeutic research focusing solely on this compound for liver failure is not extensively documented, its role in the broader context of branched-chain amino acid metabolism is highly relevant to therapeutic strategies for liver diseases, particularly in managing hepatic encephalopathy (HE), a serious complication of liver failure.

The Role of BCAA Metabolism in Liver Failure: In chronic liver disease, there is a characteristic alteration in amino acid metabolism, with decreased plasma levels of BCAAs and increased levels of aromatic amino acids (AAAs). This imbalance is a key factor in the pathogenesis of HE. The metabolism of BCAAs, which leads to the formation of this compound and other BCKAs, primarily occurs in skeletal muscle. In liver failure, this extrahepatic metabolism becomes crucial for ammonia detoxification.

Branched-Chain Amino Acid Supplementation: A significant body of research has focused on the therapeutic use of BCAA supplementation in patients with liver cirrhosis. The rationale is to correct the amino acid imbalance, improve nutritional status, and enhance ammonia detoxification in the muscle. BCAA supplementation has been shown to have a beneficial effect on the symptoms of hepatic encephalopathy. By providing an exogenous source of BCAAs, these therapies aim to promote their conversion to BCKAs in the muscle, which can then be used for energy and to synthesize glutamate, a key component in ammonia detoxification.

| Therapeutic Strategy | Mechanism of Action | Relevance of this compound |

|---|---|---|

| BCAA Supplementation | Corrects amino acid imbalance, enhances muscle protein synthesis, and promotes ammonia detoxification. | As a direct downstream metabolite of isoleucine, its formation is integral to the therapeutic effect of BCAA administration. |

| Management of Hepatic Encephalopathy | Reduces the entry of aromatic amino acids into the brain and provides a substrate for ammonia fixation in muscle. | The metabolic pathway involving this compound is a key part of the extrahepatic ammonia detoxification process. |

The therapeutic focus, therefore, is not on administering this compound directly, but rather on modulating the metabolic pathways in which it is a key intermediate. The goal is to leverage the body's own mechanisms for BCAA metabolism to mitigate the complications of liver failure. Further research into the specific roles of BCKAs, including this compound, in the therapeutic effects of BCAA supplementation could lead to more targeted and effective treatments for patients with advanced liver disease.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For Methyl 2-oxobutanoate (B1229078), these investigations primarily involve Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory to elucidate its electronic and structural properties.

Density Functional Theory (DFT) has become a popular method for studying α-keto esters due to its balance of computational cost and accuracy. DFT calculations are instrumental in determining the optimized geometry, vibrational frequencies, and electronic properties of molecules like Methyl 2-oxobutanoate. Studies on related α-keto esters often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to model the system accurately. For instance, in a study on the isomers of a related condensation product of pyruvate (B1213749), DFT calculations with the B3LYP hybrid density functional and the 6-31+G* basis set were used to determine the relative energies of the isomers.

These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute properties such as molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, offering clues to its reactive sites.

Ab initio molecular orbital theory encompasses a range of methods that solve the Schrödinger equation without empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular systems. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where electron correlation is critical. Studies on keto-enol tautomerism in related molecules have utilized ab initio molecular orbital theory to investigate the effects of substituents on the equilibrium, finding that the enol form is often preferentially stabilized.

Analysis of Molecular Structure and Electronic Properties

Building on quantum chemical calculations, a deeper analysis of the molecular structure and electronic properties of this compound can be performed. This includes exploring its conformational flexibility, potential for hydrogen bonding, and the nature of its chemical bonds through Natural Bond Orbital (NBO) analysis.

The presence of rotatable single bonds in this compound gives rise to various possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Theoretical studies on similar molecules, such as methyl lactate, have used DFT to analyze the torsional barriers associated with the rotation of hydroxyl and methyl groups to establish the most stable conformer in both the gas phase and in solution. For this compound, rotation around the C-C and C-O single bonds would lead to different spatial arrangements of the ethyl and methoxy (B1213986) groups relative to the two carbonyl groups. The energetic landscape, mapped by these calculations, reveals the relative populations of different conformers at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis for similar molecules, as specific data for this compound was not found in the searched literature.

While this compound does not possess a traditional hydrogen bond donor like a hydroxyl or amine group, the possibility of weak C-H···O hydrogen bonds exists, both intramolecularly and intermolecularly. The oxygen atoms of the carbonyl and ester groups can act as hydrogen bond acceptors. Computational studies are essential for identifying and quantifying the strength of such weak interactions. Research on other organic molecules has demonstrated the importance of these interactions in determining molecular conformation and crystal packing. nih.gov For this compound, intermolecular C-H···O interactions could play a role in the condensed phase, influencing its physical properties.

Table 2: Illustrative NBO Analysis Data for a Keto-Ester This table presents typical data obtained from an NBO analysis for a molecule containing similar functional groups to this compound, as specific data was not available.

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

|---|---|

| LP(O) -> π*(C=O) | 25-35 |

| LP(O) -> σ*(C-C) | 2-5 |

| σ(C-H) -> σ*(C=O) | 0.5-2 |

Theoretical Elucidation of Reaction Mechanisms

The reaction mechanisms of this compound, such as its formation from methyl vinyl glycolate (B3277807) under basic conditions and subsequent dimerization via an aldol (B89426) reaction, can be theoretically investigated using a variety of computational methods. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for exploring reaction pathways, determining the geometries of transition states, and calculating activation energies.

For a given reaction, a potential energy surface (PES) can be mapped out to identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the PES. The energy difference between the reactants and the transition state provides the activation barrier, a key determinant of the reaction rate.

Key computational approaches for elucidating reaction mechanisms include:

Transition State Theory (TST): This theory is used to calculate the rate constant of a reaction based on the properties of the reactants and the transition state. Computational methods can provide the necessary inputs for TST calculations, such as vibrational frequencies and electronic energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the desired reactants and products. This helps in understanding the dynamic evolution of the molecular geometry along the reaction pathway.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the role of the solvent and other environmental factors on the reaction mechanism and kinetics. By simulating the motion of atoms over time, MD can reveal the dynamic processes that govern chemical reactions.

While specific DFT studies on the aldol dimerization of this compound are not readily found, the general mechanism is well-understood and can be modeled computationally. The process would involve the formation of an enolate intermediate, followed by its nucleophilic attack on the carbonyl carbon of another this compound molecule.

Table 1: Hypothetical Computational Data for the Aldol Dimerization of this compound

| Parameter | Computational Method | Hypothetical Value (kcal/mol) |

| Enolate Formation Barrier | DFT (B3LYP/6-31G) | 15.2 |

| C-C Bond Formation Barrier | DFT (B3LYP/6-31G) | 8.5 |

| Overall Reaction Energy | DFT (B3LYP/6-31G*) | -12.7 |

Computational Modeling for Enzyme-Substrate Interactions

This compound is a substrate for enzymes such as 3-methyl-2-oxobutanoate (B1236294) dehydrogenase, which is involved in the degradation of branched-chain amino acids. Computational modeling is an indispensable tool for understanding how this substrate binds to the active site of such enzymes and the mechanism of the catalyzed reaction.

Key computational techniques for studying enzyme-substrate interactions include:

Molecular Docking: This method predicts the preferred orientation of a substrate when bound to an enzyme to form a stable complex. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). While specific docking studies for this compound with its target enzymes are not detailed in the available literature, this would be the initial step in a computational investigation.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM methods are particularly suited for studying enzymatic reactions. In this approach, the chemically active region of the enzyme's active site, including the substrate, is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within the complex biological environment of the enzyme.

Molecular Dynamics (MD) Simulations: MD simulations of the enzyme-substrate complex can provide insights into the dynamic behavior of the system. These simulations can reveal conformational changes in the enzyme upon substrate binding, the role of specific amino acid residues in catalysis, and the pathway of the substrate entering and the product leaving the active site.

For an enzyme like 3-methyl-2-oxobutanoate dehydrogenase, a QM/MM study could elucidate the mechanism of decarboxylation and the subsequent transfer of the 2-methylpropanoyl group. The study would involve identifying the key amino acid residues in the active site that are responsible for stabilizing the transition state and facilitating the reaction.

Table 2: Key Interactions in a Hypothetical Enzyme-Methyl 2-oxobutanoate Complex

| Interacting Residue | Type of Interaction | Hypothetical Distance (Å) |

| Lysine-123 | Hydrogen Bond | 2.8 |

| Threonine-45 | Hydrogen Bond | 3.1 |

| Phenylalanine-89 | Hydrophobic | 3.5 |

| Thiamine Diphosphate | Covalent Intermediate | N/A |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Isotopic Labeling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of Methyl 2-oxobutanoate (B1229078) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 2-oxobutanoate, with the structure CH₃CH₂C(=O)C(=O)OCH₃, three distinct signals are expected. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

While direct experimental spectra for this compound were not available in the searched literature, the expected chemical shifts can be predicted based on established principles and data for similar structures. The electron-withdrawing nature of the two adjacent carbonyl groups significantly influences the chemical shifts of the neighboring nuclei.

Predicted NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -C(=O)OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H |

| -C(=O)CH₂CH₃ | ~2.8 - 2.9 | Quartet (q) | 2H |

| -CH₂CH₃ | ~1.1 - 1.2 | Triplet (t) | 3H |

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃CH₂C (=O)- | ~195 - 200 |

| -C(=O)C (=O)O- | ~160 - 165 |

| -OCH₃ | ~52 - 54 |

| -CH₂CH₃ | ~30 - 35 |

| -CH₂CH₃ | ~7 - 9 |

Isotopic Labeling: Isotopic labeling is a technique used to enhance NMR signals or to trace metabolic pathways. For this compound, stable isotopes such as ¹³C or deuterium (B1214612) (²H) can be incorporated. For instance, using ¹³C-labeled 2-oxobutanoic acid as a precursor in a chemical or biological synthesis would result in a this compound molecule with ¹³C-enriched specific carbon positions. This is particularly useful in metabolic studies where the fate of the keto acid can be tracked by following the isotopic label through various biochemical transformations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the presence of two distinct carbonyl (C=O) groups (one ketone and one ester) and C-O single bonds. Although a specific experimental spectrum was not found in the available research, the characteristic absorption bands can be predicted.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ketone | ~1720 - 1740 | Strong |

| C=O Stretch | Ester | ~1735 - 1750 | Strong |

The presence of two strong absorption bands in the carbonyl region (1700-1750 cm⁻¹) would be a key diagnostic feature for the α-dicarbonyl structure of this compound. The exact positions of these bands can be influenced by conjugation and the electronic environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The α-dicarbonyl moiety in this compound constitutes the primary chromophore. This functional group is expected to exhibit a weak n→π* electronic transition, which involves the excitation of a non-bonding electron from one of the oxygen atoms to an anti-bonding π* orbital of the carbonyl group. Such transitions for α-dicarbonyl compounds typically occur in the near-UV or visible region. While a specific spectrum for this compound was not identified, its absorption maximum (λmax) can be predicted to be in the range of 350-450 nm, characteristic of similar α-keto esters. The molar absorptivity (ε) for this type of transition is generally low.

Mass Spectrometry (MS, LC-ESI-QQ, MS/MS, MSn)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. The molecular weight of this compound (C₅H₈O₃) is 116.12 g/mol .

In mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) is measured. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule's structure.

Predicted Mass Spectrometry Fragmentation for this compound:

Molecular Ion (M⁺•): m/z = 116

Alpha-Cleavage: Fragmentation can occur at the bonds adjacent to the carbonyl groups.

Loss of an ethyl radical (•CH₂CH₃): [M - 29]⁺ = m/z 87

Loss of a methoxy (B1213986) radical (•OCH₃): [M - 31]⁺ = m/z 85

Formation of the ethylcarbonyl (propanoyl) cation: [CH₃CH₂CO]⁺ = m/z 57

Loss of the Ester Group:

Loss of the methoxycarbonyl radical (•COOCH₃): [M - 59]⁺ = m/z 57

Hyphenated MS Techniques: For complex samples, MS is often coupled with a separation technique like liquid chromatography (LC). In techniques like LC-ESI-QQ (Liquid Chromatography-Electrospray Ionization-Triple Quadrupole), the sample is first separated by LC, then ionized by ESI, and analyzed by a triple quadrupole mass spectrometer. This setup allows for highly selective and sensitive quantification using modes like Multiple Reaction Monitoring (MRM). Tandem mass spectrometry (MS/MS or MSⁿ) can further be used to isolate a specific ion and fragment it multiple times to gain more detailed structural data. dtu.dknih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating this compound from complex mixtures, such as biological fluids or reaction media, prior to its quantification and characterization.

Liquid Chromatography (LC-MS/MS, LC/UV/MS, LC/UV/SPE-NMR)

Liquid chromatography (LC) is a premier technique for separating non-volatile and thermally sensitive compounds like this compound.

LC-MS/MS: This is the benchmark for quantifying low-level analytes in complex matrices. nih.gov For α-keto acids and their esters, which can be challenging to analyze directly, a derivatization step is often employed to improve chromatographic retention and detection sensitivity. dtu.dk A typical LC-MS/MS method for this compound would involve:

Derivatization: Reaction of the keto groups with a reagent like O-benzylhydroxylamine to form more stable and readily ionizable oxime derivatives.

Separation: Using a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol).

Detection: Electrospray ionization (ESI) in positive ion mode, followed by MS/MS analysis in MRM mode for high selectivity and sensitivity. This approach has been successfully validated for the analysis of other structurally similar α-keto acids in human plasma. nih.gov

LC/UV/MS: This hyphenated technique combines the separation power of LC with two detectors in series: a UV detector and a mass spectrometer. researchgate.net The UV detector can monitor for the presence of the chromophore in this compound, providing initial detection and quantification, while the MS provides definitive identification based on its mass-to-charge ratio.

LC/UV/SPE-NMR: This advanced hyphenated technique offers a comprehensive platform for the separation and unambiguous structure elucidation of unknown compounds in a mixture. The process involves:

LC Separation: The mixture is separated using a standard HPLC system with UV detection.

Solid-Phase Extraction (SPE): When a peak of interest is detected by UV, the eluent is automatically diverted to an SPE cartridge, which traps the analyte. This step allows for the concentration of the analyte and the removal of the HPLC mobile phase.

NMR Analysis: The trapped compound is then eluted from the SPE cartridge with a small volume of deuterated solvent directly into an NMR flow cell for analysis. This LC-SPE-NMR approach overcomes the sensitivity limitations of traditional online LC-NMR by concentrating the sample, making it a powerful tool for identifying and characterizing compounds like this compound, even at low concentrations within a complex mixture.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a potent analytical technique for the separation and detection of volatile organic compounds (VOCs). nih.gov This method combines the high-resolution separation capability of gas chromatography with the sensitive and rapid detection provided by ion mobility spectrometry. nih.gov GC-IMS is particularly well-suited for the analysis of complex biological and food samples, where it can generate characteristic VOC profiles or "fingerprints" for sample monitoring and authentication. nih.gov

The technique operates by first separating volatile compounds in a gas chromatography column. The separated compounds then enter the ion mobility spectrometer, where they are ionized and drift through a tube under the influence of an electric field. The time it takes for an ion to travel through the drift tube is dependent on its size, shape, and charge, allowing for an additional dimension of separation. semanticscholar.org This dual separation mechanism makes GC-IMS a robust and easy-to-handle tool for VOC profiling. nih.gov

GC-IMS offers a non-selective response to a variety of chemical functional groups, including aldehydes, alcohols, ketones, and amines, in the positive ion mode, which allows for the detection of a broad range of aroma compounds. semanticscholar.org The technique is recognized for its high sensitivity and resolving power, as well as its simple system setup and robustness. nih.govsemanticscholar.org In the analysis of food products, for instance, GC-IMS has been effectively used to identify changes in the volatile composition during various processing stages. semanticscholar.org For a compound like this compound, which possesses volatility, GC-IMS would be an effective method for its characterization and detection in complex vapor-phase samples. The instrument's software, often utilizing databases like NIST, aids in the qualitative analysis of the detected volatile components. semanticscholar.org

Hyphenated Analytical Techniques for Complex Mixtures

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for the analysis of complex mixtures. nih.govnih.gov These combined methods enhance the analytical capabilities beyond what can be achieved by the individual techniques alone. longdom.org For the analysis of this compound within a complex matrix, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. nih.govlongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. longdom.org In GC-MS, volatile compounds are separated in a chromatographic column before being ionized and detected by the mass spectrometer, which provides information on the mass-to-charge ratio of the compound and its fragments. longdom.org This technique is highly effective for the analysis of volatile compounds and allows for both identification and quantification. longdom.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most widely used hyphenated techniques, integrating liquid chromatography with mass spectrometry. longdom.orgox.ac.uk LC separates compounds in a liquid phase, which are then introduced into the mass spectrometer for ionization and analysis. longdom.org This allows for the separation, identification, and quantification of individual compounds within intricate mixtures with high sensitivity and accuracy. longdom.orgox.ac.uk LC-MS can provide valuable structural information from the mass spectra. longdom.org More advanced configurations, such as LC-MS/MS, use tandem mass spectrometry to further enhance selectivity and structural elucidation. nih.gov

These hyphenated techniques are crucial for metabolomic studies, quality control, and the analysis of natural products, offering a way to analyze complex mixtures by reducing matrix effects and ion suppression. nih.govox.ac.uk

Method Development for Quantitative Analysis in Biological Matrices

Developing a robust method for the quantitative analysis of this compound in biological matrices such as blood or urine requires careful consideration of sample preparation, chromatographic separation, and detection to ensure accuracy, precision, and sensitivity. nih.govqub.ac.uk Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a frequently employed technique for such quantitative bioanalysis due to its high selectivity and sensitivity. nih.gov

A critical first step in method development is sample preparation , which aims to extract the analyte from the complex biological matrix and remove interfering substances. nih.gov Common techniques include:

Protein Precipitation (PPT): A simple and rapid method to remove proteins from plasma or serum samples.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. nih.gov

Solid-Phase Extraction (SPE): A highly effective and selective method for sample clean-up and concentration, often providing cleaner extracts compared to LLE and PPT. nih.govresearchgate.net The choice of SPE sorbent is critical for optimal recovery. nih.gov

The next stage involves optimizing the chromatographic conditions to achieve good separation of the analyte from endogenous matrix components. For LC-MS/MS analysis, this includes selecting the appropriate column (e.g., reversed-phase, HILIC) and mobile phase composition. researchgate.netresearchgate.net

Mass spectrometry detection is then optimized for the specific analyte. In LC-MS/MS, this typically involves using multiple reaction monitoring (MRM) for quantification, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. researchgate.net

Method validation is the final and crucial step, performed according to regulatory guidelines. qub.ac.ukresearchgate.net This process establishes the performance characteristics of the method and ensures the reliability of the generated data. Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision (Intra- and Inter-day) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥ 10; accuracy and precision criteria met. |

| Matrix Effect | The alteration of analyte response due to the presence of co-eluting, undetected matrix components. | Should be assessed to ensure it does not compromise accuracy and precision. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

This table summarizes key parameters for the validation of a quantitative bioanalytical method.

By systematically addressing each of these stages, a reliable and robust method for the quantitative determination of this compound in biological fluids can be developed and validated.

Research Applications in Organic Synthesis and Biochemical Engineering

Precursor in Fine Chemical Synthesis

As a key precursor, Methyl 2-oxobutanoate (B1229078) is instrumental in the construction of intricate molecular architectures, enabling the efficient synthesis of a range of fine chemicals.

Methyl 2-oxobutanoate is utilized as a starting material for synthesizing indole (B1671886) derivatives. sigmaaldrich.comlookchem.comsigmaaldrich.com A notable method is the Fischer indolization of arylhydrazines, which can be mediated by propylphosphonic anhydride (B1165640) (T3P) in a one-pot synthesis. sigmaaldrich.comeurekaselect.com This reaction has been optimized using microwave assistance, providing an efficient pathway to substituted indoles, which are core structures in many pharmacologically active compounds. sigmaaldrich.comeurekaselect.com For example, the reaction of phenylhydrazine (B124118) with this compound using acetic and sulfuric acid as catalysts is a highly effective method for creating 3-methyl-1H-indole-2-carboxylate, a key intermediate for more complex molecules. eurekaselect.com

The compound is a crucial component in the total synthesis of several complex natural products. sigmaaldrich.comlookchem.comchemicalbook.com Its role is particularly significant in creating stereochemically dense and challenging molecular frameworks.

Picrotoxinin: In the synthesis of (–)-Picrotoxinin, a neurotoxic sesquiterpenoid, this compound is used in a key aldol (B89426) addition step. sigmaaldrich.comsigmaaldrich.com This reaction proceeds with high regio- and diastereoselectivity to form a quaternary carbon, a critical feature of the target molecule's complex structure. sigmaaldrich.com

Phalarine: this compound is also employed to prepare the core structure of Phalarine, an alkaloid natural product found in perennial grass. sigmaaldrich.comlookchem.comsigmaaldrich.com

| Natural Product | Class | Role of this compound | Reference |

|---|---|---|---|

| (–)-Picrotoxinin | Neurotoxic Sesquiterpenoid | Key reactant in a highly diastereoselective aldol addition to form the bicyclic core. | sigmaaldrich.com |

| Phalarine | Alkaloid | Starting material for the preparation of the compound's core structure. | sigmaaldrich.comsigmaaldrich.com |

Through its application in synthesizing complex scaffolds, this compound contributes to the development of bioactive molecules. sigmaaldrich.com The natural products derived from it often possess significant biological activity. For instance, (–)-Picrotoxinin is a potent non-competitive antagonist of the GABA-A receptor, making it a valuable tool compound in neuroscience research. sigmaaldrich.com The synthesis of indole derivatives, facilitated by this precursor, is also of high pharmaceutical relevance, as the indole nucleus is a common feature in many approved drugs. eurekaselect.com

Advancements in Sustainable Chemical Processes

There is no available information to support the direct role of this compound in the development of green solvent systems.

Tools in Metabolic Engineering and Biotechnology

While the related compound 3-methyl-2-oxobutanoic acid is a known metabolite in amino acid biosynthesis pathways, there is no available information detailing the use of this compound as a specific tool in metabolic engineering or biotechnology applications. nih.govpnas.org

Substrate for Directed Biotransformations

The use of biocatalysts, such as enzymes and whole-cell systems, for chemical transformations offers a green and highly selective alternative to traditional chemical methods. This compound and structurally similar α-keto esters are recognized as valuable substrates for directed biotransformations, primarily in the stereoselective reduction of the ketone group to produce chiral α-hydroxy esters. These chiral products are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Research has demonstrated the potential of various microorganisms and their enzymes to catalyze the asymmetric reduction of α-keto esters. For instance, studies on compounds structurally related to this compound highlight the feasibility of such biotransformations. While specific studies focusing exclusively on this compound are not extensively detailed in readily available literature, the principles from analogous compounds are directly applicable.

One area of exploration is the use of dehydrogenases. For example, three short-chain alcohol dehydrogenases from Burkholderia gladioli have shown significant potential in the dynamic kinetic asymmetric transformation of a related compound, methyl 2-benzamido-methyl-3-oxobutanoate. This demonstrates the capability of these enzymes to achieve high enantio- and diastereo-selectivity in the reduction of a keto group adjacent to an ester.

Furthermore, whole-cell biotransformations offer a practical approach. The versatility of Candida parapsilosis ATCC 7330 as a robust biocatalyst has been demonstrated for the synthesis of enantiomerically enriched chiral alcohols from the corresponding ketones. This suggests that similar systems could be effectively employed for the reduction of this compound.

The general scheme for such a biotransformation can be represented as the enzymatic reduction of the ketone functionality to a hydroxyl group, yielding methyl 2-hydroxybutanoate. The stereochemistry of the resulting alcohol is determined by the specific enzyme used.